Nlrp3-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-15 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a significant compound in therapeutic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous flow chemistry can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nlrp3-IN-15 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or modulate its biological activity. These derivatives are often tested for their efficacy in inhibiting the NLRP3 inflammasome .
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of NLRP3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of the NLRP3 inflammasome in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MCC950: A well-known NLRP3 inhibitor that also targets the inflammasome complex.
CY-09: Another small molecule inhibitor of NLRP3 with a different chemical structure.
OLT1177: A β-sulfonyl nitrile compound that inhibits NLRP3 activation.
Uniqueness of Nlrp3-IN-15
This compound is unique in its specific binding affinity and inhibitory potency against the NLRP3 inflammasome. Its distinct chemical structure allows for selective targeting of the NLRP3 protein, making it a valuable tool in both research and therapeutic applications .
Biologische Aktivität
The compound Nlrp3-IN-15 is a selective inhibitor of the NLRP3 inflammasome, a key regulator of inflammation implicated in a variety of diseases, including autoinflammatory, neurodegenerative, and metabolic disorders. Below is an in-depth analysis of its biological activity, supported by research findings and case studies.
Overview of NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation or hyperactivation of the NLRP3 inflammasome contributes to numerous pathological conditions, including cryopyrin-associated periodic syndromes (CAPS), Parkinson's disease (PD), and rheumatoid arthritis .
This compound inhibits the activation of the NLRP3 inflammasome by targeting its core regulatory pathways. The compound disrupts the interaction between NLRP3 and its essential adaptor protein NEK7, thereby preventing ASC speck formation and subsequent caspase-1 activation. This mechanism halts the release of IL-1β and IL-18, effectively reducing inflammation .
Key Features:
- Specificity: Selective inhibition of NLRP3 without affecting other inflammasomes (e.g., AIM2 or NLRC4) .
- Potency: Demonstrates significant efficacy in preclinical models of inflammatory diseases .
- Brain Penetrance: Some derivatives exhibit the ability to cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases .
1. Anti-inflammatory Effects
In murine models of CAPS, administration of this compound significantly reduced IL-1β levels and alleviated systemic inflammation. The compound also suppressed pyroptosis, an inflammatory form of cell death mediated by caspase-1 .
2. Neuroprotective Potential
Studies in Parkinson's disease models have shown that inhibiting NLRP3 with compounds like this compound prevents dopaminergic neuron loss induced by neurotoxins such as rotenone and MPTP. This highlights its potential in mitigating neurodegeneration .
3. Metabolic Disease Models
In obesity-related inflammation models, treatment with this compound reversed insulin resistance and reduced adipose tissue inflammation. These effects were mediated through suppression of IL-1β and restoration of metabolic homeostasis .
Case Study 1: CAPS Model
In a mouse model mimicking CAPS pathology:
- Treatment Protocol: Mice received daily doses of this compound for two weeks.
- Outcomes: Reduced IL-1β serum levels by 85% compared to controls. Histological analysis revealed decreased neutrophil infiltration in affected tissues .
Case Study 2: Parkinson’s Disease
In a rotenone-induced PD model:
- Treatment Protocol: Mice were treated with this compound after exposure to rotenone.
- Outcomes: Dopaminergic neuron survival increased by 40%, with significant reductions in neuroinflammation markers such as TNF-α and IL-18 .
Data Summary
Clinical Implications
The ability of this compound to selectively inhibit the inflammasome while sparing other immune pathways makes it a promising candidate for precision medicine. Its potential applications include:
- Treatment of rare autoinflammatory syndromes like CAPS.
- Neuroprotection in diseases such as Alzheimer’s and Parkinson’s.
- Management of chronic inflammatory conditions like rheumatoid arthritis and type 2 diabetes.
Eigenschaften
Molekularformel |
C22H19NO4 |
---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C22H19NO4/c1-12-3-2-4-14-13(12)5-6-16-18(14)20(25)21(26)19-15-7-8-23(9-10-24)11-17(15)27-22(16)19/h2-6,24H,7-11H2,1H3 |
InChI-Schlüssel |
GCYKCXXLWUWUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.